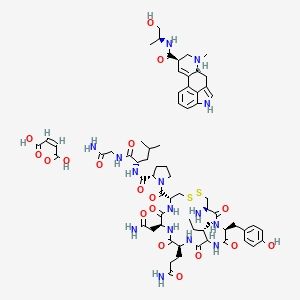
Sumacetamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sumacetamol is a compound related to paracetamol, known for its analgesic and antipyretic properties. It is used to alleviate pain and reduce fever, often in combination with other medications . The molecular formula of this compound is C15H20N2O4S, and it has a molecular weight of 324.40 g/mol .
Preparation Methods
Sumacetamol can be synthesized using various methods, including wet granulation, dry granulation, and direct compression. The most widely used method is wet granulation, which involves mixing the active ingredient with diluents and disintegrants, followed by granulation and screening . Industrial production methods often involve the use of high-shear mixers and fluid bed dryers to ensure uniformity and stability of the final product .
Chemical Reactions Analysis
Sumacetamol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sumacetamol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in clinical studies to evaluate its efficacy and safety in pain management and fever reduction.
Mechanism of Action
The exact mechanism of action of sumacetamol is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to paracetamol . This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound may exert its effects through serotonergic pathways and the endocannabinoid system .
Comparison with Similar Compounds
Sumacetamol is similar to other analgesic and antipyretic compounds, such as:
Paracetamol: Both compounds share similar mechanisms of action and therapeutic uses.
Ibuprofen: Unlike this compound, ibuprofen has significant anti-inflammatory properties.
Aspirin: Aspirin also has anti-inflammatory effects and is used for its antiplatelet activity.
This compound is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
CAS No. |
69217-67-0 |
|---|---|
Molecular Formula |
C15H20N2O4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C15H20N2O4S/c1-10(18)16-12-4-6-13(7-5-12)21-15(20)14(8-9-22-3)17-11(2)19/h4-7,14H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
GDRGOYFISYGSHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C(CCSC)NC(=O)C |
Key on ui other cas no. |
69217-67-0 |
Synonyms |
paracetamol N-acetylmethionate SUR 2647 SUR-2647 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


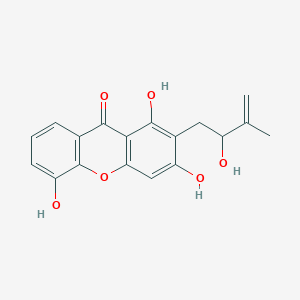
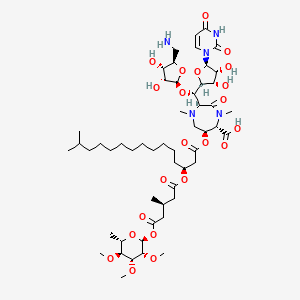

![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)
![[(8R,9S,10S,12S)-6,9-dihydroxy-4-(hydroxymethyl)-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1248953.png)

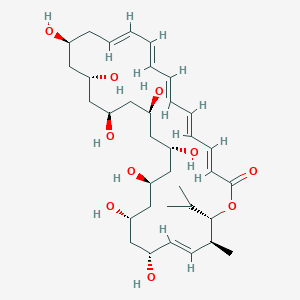
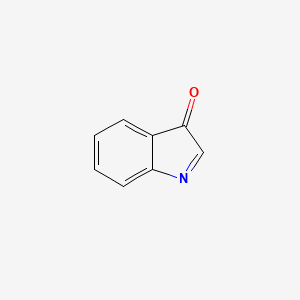
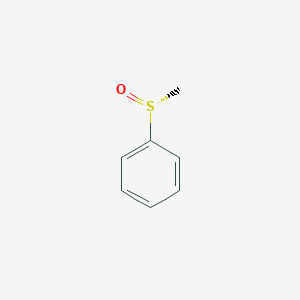
![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
![(3S,4R,7R,9S,10S,13S,14S,16R,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B1248962.png)

![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)
